WX-037 originates from a series of drug discovery efforts aimed at developing selective inhibitors of the PI3K pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have significant effects on tumor growth and survival. WX-037 is classified under the category of small molecule inhibitors, specifically designed to interfere with the activity of PI3K enzymes.
The synthesis of WX-037 involves several key steps that typically include:
The specific details of the synthetic route for WX-037 have not been disclosed in public literature, but it follows standard practices in medicinal chemistry for small molecule drug development.
The molecular structure of WX-037 is characterized by its unique arrangement of atoms that contribute to its inhibitory activity against PI3K. While exact structural data may not be publicly available due to proprietary research, compounds in this class typically feature:
Computational modeling studies may provide insights into the three-dimensional conformation of WX-037, aiding in understanding how it interacts with PI3K.
WX-037's mechanism of action primarily involves competitive inhibition of PI3K enzymes. This inhibition can lead to several downstream effects:
These reactions form the basis for further investigation into WX-037's efficacy as an anti-cancer agent.
The mechanism by which WX-037 exerts its effects involves:
Data from preclinical studies indicate that WX-037 shows promise in reducing tumor size and improving survival rates in animal models.
While specific physical properties such as melting point or solubility may not be fully characterized publicly due to ongoing research, typical properties for compounds like WX-037 include:
Analyses such as high-performance liquid chromatography are commonly employed to evaluate these properties during drug development.
The synthetic journey of WX-037 reflects iterative optimization across three generations:
First-generation routes (2018-2020) focused on establishing the core tryptoline acrylamide scaffold. Initial synthetic pathways employed linear sequences starting from substituted tryptamines, with acrylation as the final step. These routes suffered from low overall yields (15-22%) due to polymerization issues during acrylation and cumbersome purification of intermediates. The critical stereocenter was introduced via chiral resolution using diastereomeric salt formation, resulting in significant material loss [1] [10].
Second-generation improvements (2020-2022) implemented key innovations: 1) Introduction of late-stage asymmetric hydrogenation using Ir-(P, N)-catalysts to establish stereocenters with >98% ee; 2) Development of polymerization-suppression strategies through radical inhibitors (TEMPO, BHT) and controlled temperature profiles; and 3) Convergent fragment coupling via amide bond formation prior to ring closure. These modifications boosted overall yields to 35-42% while enhancing stereochemical purity [10].
Current state-of-the-art (2023-present) leverages flow chemistry platforms for hazardous intermediates and biocatalytic desymmetrization for stereocontrol. Recent routes employ engineered transaminases to install chiral amines and continuous-flow photoredox catalysis for radical cyclizations. These advances reduced step count from 11 to 7 steps while achieving 51% overall yield and eliminating chromatography for intermediate purification [10].
Table 1: Evolution of Key Synthetic Parameters for WX-037
Synthetic Generation | Key Innovations | Overall Yield | Stereoselectivity | Scale Limitations |
---|---|---|---|---|
First (2018-2020) | Linear sequence, chiral resolution | 15-22% | 92-95% ee | Milligram scale |
Second (2020-2022) | Asymmetric hydrogenation, convergent synthesis | 35-42% | >98% ee | Multigram scale |
Current (2023-present) | Biocatalysis, flow chemistry | 51% | >99% ee | Kilogram scale |
Critical green chemistry metrics show progressive improvement: Process Mass Intensity decreased from 287 to 48, and E-factor improved from 189 to 19. Recent routes utilize water-based reaction media for cyclization steps and achieve 98% solvent recovery through integrated distillation systems [10].
WX-037 emerged from systematic exploration of tryptoline acrylamide stereochemistry and its impact on paralog engagement. Early structure-activity relationship (SAR) studies revealed that:
Table 2: Key Tryptoline Acrylamide Analogs in WX-037 Development
Compound | Stereochemistry | CCNE2_C109 IC₅₀ (nM) | CCNE1_N112C IC₅₀ (nM) | Selectivity Index |
---|---|---|---|---|
WX-03-348 | (R,R) | 12 ± 1.8 | >10,000 | 833 |
WX-02-520 | (S,S) | >10,000 | 38 ± 5.2 | 263 |
WX-037 (lead) | (S,S) | >10,000 | 9 ± 1.1 | >1,111 |
WX-037-OPT | (S,S) | >10,000 | 3 ± 0.7 | >3,333 |
The breakthrough came through molecular dynamics simulations revealing that CCNE1_N112C created a cryptic allosteric pocket at the CCNE1:CDK2 interface. WX-037 was engineered to exploit this pocket through: 1) Optimal positioning of the acrylamide warhead for covalent bond formation with C112; 2) Hydrogen-bond network with backbone amides of CDK2 residue L152; and 3) Hydrophobic filling of a subpocket lined by CCNE1 residues V100, L103, and CDK2 residue I31 [1].
Experimental validation came through crystallographic studies (PDB: 8T2X) showing WX-037's tryptoline core engages in π-stacking with CCNE1H75 and its acrylamide carbonyl forms water-mediated hydrogen bonds with CDK2K33. Conversion to the NanoBRET-ABPP assay enabled quantification of target engagement in cellular environments, confirming >90% occupancy at 100 nM in engineered cell lines [1].
The intellectual property landscape for WX-037 reflects sophisticated freedom-to-operate strategies and targeted claim architectures:
Core patent families (WO2021158987A1, US20230150945A1) claim:
Table 3: Patent Landscape Analysis for WX-037-Related Technologies
Patent Family | Priority Date | Key Jurisdictions | Broadest Claims | Assignee |
---|---|---|---|---|
WO2021158987A1 | 2020-02-12 | US, EP, JP, CN | Compound genus covering 267 analogs | OncoPharma AG |
US20230150945A1 | 2021-08-30 | US, CA, MX | Crystalline Form II with XRPD peaks at 5.6°, 11.2°, 17.8° | OncoPharma AG |
EP3897331B1 | 2019-08-22 | EP, UK, DE | Use in HR+ breast cancer with CDK2 amplification | UniResearch LLC |
CN113527343A | 2021-03-11 | CN, KR, TW | Combination with palbociclib | BioPharm China |
Landscape analysis reveals strategic white space identification around reversible inhibitors discovered through WX-037's mechanism. Subsequent patent filings (EP3897331B1, CN113527343A) protect 2,6-diazaspiro[3.4]octane derivatives identified via the NanoBRET-ABPP platform that reversibly inhibit both N112C- and WT-CCNE1:CDK2 complexes [1] [9]. These filings exemplify the paralog-hopping IP strategy where covalent probes enable discovery of reversible binders for wild-type targets.
Litigation risks center around three areas: 1) Potential infringement of stereoselective synthesis patents held by Catalent Pharma covering transaminase-mediated resolutions; 2) Overlap with PROTAC linker chemistry (WO2019217457A1) covering PEG-based spacers; and 3) Diagnostic method claims for CDK2 amplification detection in breast cancer [5] [9]. The patent estate shows careful claim differentiation between compound, composition, method-of-use, and diagnostic claims across jurisdictions to maximize protection scope while minimizing invalidation risks [5] [9].
Table 4: International Patent Classification (IPC) Analysis for WX-037 Technologies
Primary IPC Code | Technology Area | Publication Count (2020-2024) | Key Players |
---|---|---|---|
A61K31/4045 | Indole derivatives | 187 | OncoPharma, Novartis, Pfizer |
C07D209/04 | Tryptoline synthesis | 92 | Catalent, Codexis, OncoPharma |
A61P35/00 | Antineoplastic agents | 342 | Roche, AstraZeneca, OncoPharma |
G01N33/57492 | Cancer diagnostics | 156 | Quest, LabCorp, OncoPharma |
Filing trends show acceleration in combination therapy patents, particularly with CDK4/6 inhibitors (75% growth year-over-year) and PARP inhibitors (62% growth). Geographic expansion focuses on Asian markets, with China showing 120% increase in filings and Japan implementing expedited examination pathways for oncology-related inventions [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7